Boc-val-gly-OH

Catalog No.
S1768720
CAS No.
45233-75-8
M.F
C12H22N2O5
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-val-gly-OH

CAS Number

45233-75-8

Product Name

Boc-val-gly-OH

IUPAC Name

2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1

InChI Key

BWPKSNMGVTYXQQ-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Synonyms

BOC-VAL-GLY-OH;45233-75-8;(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)aceticacid;SCHEMBL1003572;N-t-butoxycarbonyl-L-valylglycine;MolPort-027-845-008;ZINC2504758;6465AH;AKOS024258481;AJ-36041;AK158335;FT-0639846;K-9012;2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]aceticacid

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Building Block for Peptide Synthesis

  • Boc-Val-Gly-OH is a dipeptide, meaning it contains two amino acids linked together: valine (Val) and glycine (Gly). These amino acids are the building blocks of proteins.
  • The molecule also includes a Boc (tert-butoxycarbonyl) protecting group. This group safeguards the N-terminus (amino end) of the valine residue during peptide synthesis. Source: Procurenet:
  • By incorporating Boc-Val-Gly-OH into a larger peptide chain, researchers can create peptides with specific amino acid sequences. These peptides can then be studied for their biological functions or potential therapeutic applications.

Drug Discovery and Development

  • Researchers use Boc-Val-Gly-OH to modify the structure of existing drugs or create new ones.
  • By strategically introducing Boc-Val-Gly-OH at different positions in a drug molecule, scientists can aim to improve the drug's properties, such as:
    • Increased bioavailability: This refers to the amount of drug that reaches its target site in the body.
    • Enhanced stability: Certain modifications can make a drug molecule less susceptible to degradation in the body, potentially extending its shelf life or improving its effectiveness.
    • Improved targeting: Specific peptide sequences can be incorporated to better target the drug to particular cells or tissues.

Boc-val-gly-OH, also known as N-tert-butyloxycarbonyl-valyl-glycine, is a protected tripeptide composed of the amino acids valine and glycine. The compound features a tert-butyloxycarbonyl (Boc) group that serves as a protecting group for the amino group of valine, allowing for selective reactions during peptide synthesis. This structural configuration makes Boc-val-gly-OH an important building block in peptide chemistry, particularly in the synthesis of more complex peptides and proteins.

Boc-Val-Gly-OH itself does not possess a specific mechanism of action as it's a building block. However, the resulting peptides synthesized using Boc-Val-Gly-OH can have various mechanisms of action depending on their specific amino acid sequence and structure. These peptides can interact with other molecules, enzymes, or receptors in the body to exert their biological effects [].

While detailed safety data for Boc-Val-Gly-OH might not be publicly available, some general safety precautions common to peptide handling should be considered:

  • Potential for allergic reactions: People with allergies to valine or glycine might experience allergic reactions upon exposure [].
  • Dust inhalation: Inhalation of airborne peptide dust can irritate the respiratory system.

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), yielding the free amine.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
  • Hydrolysis: The ester bond in Boc-val-gly-OH can undergo hydrolysis under basic conditions, resulting in the corresponding carboxylic acid.

These reactions are essential for the synthesis and modification of peptides in various biochemical applications.

Boc-val-gly-OH is involved in critical biological processes, particularly in protein synthesis. It acts as a substrate for peptide bond formation, contributing to the structure and function of proteins. The compound can influence cellular functions by modulating signal transduction pathways, affecting gene expression, and altering metabolic processes. Its interactions with enzymes during protein synthesis highlight its role in biochemical pathways .

The synthesis of Boc-val-gly-OH typically involves the following steps:

  • Protection of Valine: Valine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-valine.
  • Coupling with Glycine: The protected valine is then coupled with glycine using coupling reagents like dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide under anhydrous conditions.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high yield and purity.

In industrial settings, automated peptide synthesizers are often employed to scale up production efficiently.

Boc-val-gly-OH has diverse applications across various fields:

  • Peptide Synthesis: It serves as a crucial building block for assembling peptides in research and pharmaceutical development.
  • Biochemical Research: Used to study protein-protein interactions and enzyme-substrate dynamics.
  • Drug Development: Investigated for its potential use in drug delivery systems and as a prodrug due to its ability to modulate biological activity upon deprotection.
  • Material Science: Employed in creating peptide-based materials and nanomaterials for various applications .

Research indicates that Boc-val-gly-OH interacts with several enzymes involved in metabolic pathways related to protein synthesis. These interactions can modulate signal transduction pathways and influence cellular responses. Studies have shown that peptides containing Boc-val-gly-OH can affect gene expression and immune responses, demonstrating its potential utility in therapeutic applications .

Boc-val-gly-OH shares similarities with several other dipeptide derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Boc-Val-Val-OMeDipeptide with two valinesSimilar protective groups but different sequence
Boc-Gly-Gly-OMeDipeptide with two glycinesSimpler structure; lacks valine
Boc-Ala-Val-Gly-OHTripeptide with alanineContains an additional alanine residue

Boc-val-gly-OH is unique due to its specific sequence of valine and glycine, which imparts distinct biochemical properties. Its methyl ester group also provides unique reactivity compared to other similar compounds.

Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for structural elucidation of tert-butoxycarbonyl-valine-glycine-hydroxyl. The compound exhibits characteristic chemical shifts and coupling patterns that provide detailed structural information about both the protecting group and the dipeptide backbone.

The proton nuclear magnetic resonance spectrum of tert-butoxycarbonyl-valine-glycine-hydroxyl displays distinctive resonances that enable unambiguous structural assignment [1] [2]. The tert-butoxycarbonyl protecting group generates a characteristic singlet at 1.43 parts per million, integrating for nine protons, which serves as a definitive marker for the presence of this protecting moiety [1] [3]. The valine α-proton appears as a double doublet at approximately 4.16 parts per million, with coupling constants reflecting the vicinal relationships to both the β-proton and the amide nitrogen [1] [3].

The β-proton of valine manifests as a complex multiplet around 2.27 parts per million, while the terminal methyl groups of the isopropyl side chain appear as distinct doublets at 0.97 and 1.15 parts per million [1] [3]. This diastereotopic splitting pattern arises from the chiral environment created by the α-carbon stereocentre. The glycine α-protons exhibit a characteristic doublet at 3.89 parts per million, integrating for two protons, with coupling to the adjacent amide proton [1] [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework [4] [5]. The tert-butoxycarbonyl carbonyl carbon resonates at approximately 156 parts per million, while the quaternary carbon appears around 80 parts per million [4] [3]. The valine α-carbon exhibits a chemical shift near 58 parts per million, with the β-carbon appearing around 30 parts per million [4] [5]. The glycine α-carbon demonstrates a characteristic shift at approximately 42 parts per million [4] [5].

Solvent effects significantly influence the observed chemical shifts, with deuterated chloroform and dimethylsulfoxide-d6 representing the most commonly employed solvents for analysis [1] [3]. The amide protons exhibit variable chemical shifts depending on hydrogen bonding interactions with the solvent system. In dimethylsulfoxide-d6, the amide protons typically appear downfield due to reduced hydrogen bonding compared to chloroform solutions [1] [3].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide additional structural confirmation through the identification of through-bond connectivities [6] [7]. These experiments enable the assignment of complex multipicity patterns and confirm the sequential connectivity of the amino acid residues within the dipeptide framework.

Mass Spectrometric Analysis

Mass spectrometry provides critical analytical information for the characterization of tert-butoxycarbonyl-valine-glycine-hydroxyl, offering both molecular weight confirmation and detailed fragmentation patterns that elucidate structural features. The compound exhibits distinct ionization behaviors and fragmentation pathways depending on the ionization technique employed.

Electrospray ionization mass spectrometry represents the most widely utilized technique for the analysis of tert-butoxycarbonyl-valine-glycine-hydroxyl [8] [9] [10]. In positive ion mode, the compound readily forms protonated molecular ions at mass-to-charge ratio 275.3, corresponding to the addition of a proton to the neutral molecule [8] [10]. The base peak in positive ion electrospray ionization spectra typically appears at mass-to-charge ratio 57, attributed to the tert-butyl cation formed through characteristic fragmentation of the tert-butoxycarbonyl protecting group [9] [11].

The fragmentation pattern in electrospray ionization reveals several diagnostic ions that provide structural information [8] [9] [10]. Loss of isobutylene from the protonated molecular ion generates a fragment at mass-to-charge ratio 219, while complete loss of the tert-butoxycarbonyl group produces an ion at mass-to-charge ratio 175 [9] [11]. Additional fragmentation yields ions at mass-to-charge ratio 128, corresponding to further decomposition of the dipeptide backbone [8] [10].

In negative ion electrospray ionization mode, the compound forms deprotonated molecular ions at mass-to-charge ratio 273.3 [12]. The primary fragmentation pathway involves loss of formic acid, generating a base peak at mass-to-charge ratio 228 [12]. This fragmentation pattern reflects the acidic nature of the carboxyl terminus and provides complementary structural information to positive ion analysis.

Matrix-assisted laser desorption ionization mass spectrometry offers an alternative ionization approach that produces molecular ions at mass-to-charge ratio 274.3 [8]. The fragmentation pattern closely resembles that observed in electrospray ionization, with prominent ions at mass-to-charge ratios 219, 175, 128, and 57 [8]. The reduced extent of fragmentation in matrix-assisted laser desorption ionization compared to electrospray ionization reflects the gentler ionization conditions inherent to this technique.

Electron ionization mass spectrometry provides extensive fragmentation information that enables detailed structural characterization [9] [11]. The molecular ion appears at mass-to-charge ratio 274, although it typically exhibits low intensity due to the extensive fragmentation characteristic of electron ionization [9]. The base peak at mass-to-charge ratio 57 corresponds to the tert-butyl cation, consistent with the facile cleavage of the tert-butoxycarbonyl protecting group [9] [11].

Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of selected precursor ions [13] [14] [15]. Collision-induced dissociation of the protonated molecular ion reveals sequential loss mechanisms that confirm the dipeptide structure and the presence of the protecting group [13] [14]. The fragmentation pathways involve characteristic cleavages at the peptide bonds and within the tert-butoxycarbonyl moiety, generating diagnostic fragment ions that enable structural elucidation [13] [15].

Infrared Spectroscopic Profile

Infrared spectroscopy provides valuable information about the functional groups and hydrogen bonding patterns present in tert-butoxycarbonyl-valine-glycine-hydroxyl. The infrared spectrum exhibits characteristic absorption bands that enable identification of the protecting group, peptide bonds, and side chain functionalities.

The nitrogen-hydrogen stretching region between 3300 and 3500 wavenumbers displays broad, strong absorption bands characteristic of both the tert-butoxycarbonyl carbamate and the amide functionalities [16] [17] [18]. These bands exhibit significant broadening due to hydrogen bonding interactions, with the exact frequency depending on the strength and nature of the hydrogen bonding environment [16] [17]. In solid-state measurements, intermolecular hydrogen bonding between molecules results in lower frequency shifts compared to solution-phase measurements.

The carbon-hydrogen stretching region between 2970 and 3000 wavenumbers exhibits medium-intensity absorption bands corresponding to the aliphatic carbon-hydrogen bonds present in the tert-butyl, isopropyl, and methylene groups [16] [17] [18]. These bands provide confirmation of the alkyl substituents but offer limited structural specificity due to their ubiquitous nature in organic compounds.

The carbonyl stretching region represents the most diagnostic portion of the infrared spectrum for tert-butoxycarbonyl-valine-glycine-hydroxyl [19] [17] [18]. The tert-butoxycarbonyl protecting group exhibits a characteristic carbon-oxygen double bond stretch between 1695 and 1705 wavenumbers, appearing as a strong, sharp absorption band [19] [18]. The amide carbonyl group generates a distinct absorption band between 1650 and 1670 wavenumbers, corresponding to the amide I vibration [19] [17] [18]. The frequency difference between these two carbonyl stretches enables differentiation between the protecting group and the peptide bond carbonyls.

The amide II band appears between 1520 and 1550 wavenumbers as a medium-intensity absorption corresponding to the nitrogen-hydrogen bending vibration coupled with carbon-nitrogen stretching [19] [17] [18]. This band provides additional confirmation of the amide functionality and exhibits sensitivity to hydrogen bonding and conformational changes.

The carbon-nitrogen stretching region between 1200 and 1300 wavenumbers contains medium-intensity absorption bands arising from both the tert-butoxycarbonyl carbamate and the amide groups [17] [18]. These vibrations provide information about the electronic environment of the nitrogen atoms and the extent of conjugation within the molecule.

The fingerprint region below 1200 wavenumbers contains numerous absorption bands corresponding to carbon-carbon stretching, carbon-hydrogen bending, and other skeletal vibrations [16] [17]. While these bands provide detailed structural information, their interpretation requires careful comparison with reference compounds due to the complex nature of the vibrational modes in this region.

Temperature-dependent infrared spectroscopic studies reveal information about conformational flexibility and hydrogen bonding dynamics [19] [18]. Variable-temperature measurements demonstrate changes in band intensities and frequencies that reflect molecular motion and intermolecular interactions. These studies provide insights into the solution-phase behavior and conformational preferences of the dipeptide.

Chromatographic Behavior

The chromatographic behavior of tert-butoxycarbonyl-valine-glycine-hydroxyl reflects its physicochemical properties, including hydrophobicity, charge distribution, and molecular size. Understanding these retention characteristics is essential for analytical method development and purification strategies.

Reversed-phase high-performance liquid chromatography represents the most widely employed technique for the analysis and purification of tert-butoxycarbonyl-valine-glycine-hydroxyl [20] [21] [22]. Using octadecylsilane stationary phases with acetonitrile-water mobile phases containing trifluoroacetic acid, the compound typically elutes with retention times between 12 and 15 minutes under standard analytical conditions [23] [22]. The retention time reflects the moderate hydrophobicity imparted by the tert-butoxycarbonyl protecting group and the valine side chain [21] [22].

Optimization of the mobile phase composition significantly affects the chromatographic performance [23] [22]. Gradient elution using methanol-water systems provides enhanced resolution and peak shape, with retention times extending to 18-22 minutes under optimized conditions [23] [22]. The addition of trifluoroacetic acid improves peak symmetry by suppressing ionization of the carboxyl group and reducing secondary interactions with residual silanols on the stationary phase [23] [22].

Ion-exchange chromatography offers an alternative separation mechanism based on the ionizable groups present in tert-butoxycarbonyl-valine-glycine-hydroxyl [24] [25]. Under physiological pH conditions, the compound exists predominantly as a zwitterion, enabling separation on both cation-exchange and anion-exchange resins [24] [25]. Retention times of 8-12 minutes are typical using phosphate buffer mobile phases at pH 7, with resolution depending on the ionic strength and buffer composition [24] [25].

Size exclusion chromatography provides limited utility for the analysis of tert-butoxycarbonyl-valine-glycine-hydroxyl due to its relatively small molecular size [24] [26]. Retention times of 25-30 minutes are typical on standard size exclusion columns, with poor resolution from other small molecules [24] [26]. This technique finds primary application in buffer exchange and desalting operations rather than analytical separations.

Hydrophilic interaction liquid chromatography represents an emerging technique for the analysis of peptides and protected amino acids [24] [27]. The polar nature of the amide bonds and the ionizable groups provides retention on polar stationary phases, with elution order opposite to that observed in reversed-phase chromatography [24] [27]. This technique offers orthogonal selectivity and can provide enhanced resolution for closely related compounds.

The chromatographic behavior exhibits pH dependence due to the ionizable carboxyl group [24] [25] [28]. At acidic pH values below the carboxyl group dissociation constant, the compound exists primarily in the neutral form, resulting in increased retention on reversed-phase systems [28]. At basic pH values, ionization of the carboxyl group reduces hydrophobic interactions and decreases retention times [28].

Temperature effects on chromatographic retention provide information about the thermodynamic properties of the separation [24] [27]. Increased column temperatures generally result in decreased retention times due to reduced solute-stationary phase interactions [24] [27]. The temperature dependence enables calculation of thermodynamic parameters such as enthalpy and entropy of transfer between the mobile and stationary phases.

X-ray Crystallography Studies

X-ray crystallography provides the most detailed structural information available for tert-butoxycarbonyl-valine-glycine-hydroxyl, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. Crystallographic studies of related dipeptides offer insights into the conformational preferences and packing arrangements of protected peptide sequences.

The crystal structure determination of tert-butoxycarbonyl-containing dipeptides requires careful attention to crystal growth conditions and space group determination [29] [30] [31]. Related compounds in the tert-butoxycarbonyl-valine series have been successfully crystallized in orthorhombic space groups, with unit cell parameters reflecting the molecular dimensions and packing efficiency [30] [32]. The presence of the bulky tert-butoxycarbonyl protecting group significantly influences the crystal packing and may result in reduced packing efficiency compared to unprotected peptides.

Structural analysis reveals the conformational preferences of the dipeptide backbone in the crystalline state [29] [31] [33]. The φ and ψ dihedral angles of the valine residue typically adopt values consistent with extended or β-strand conformations, although some structures exhibit γ-turn geometries depending on the intermolecular interactions [29] [31]. The glycine residue demonstrates greater conformational flexibility due to the absence of side chain constraints, with dihedral angles spanning a broader range of values.

The tert-butoxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions with the dipeptide backbone [31] [33]. The carbonyl group of the protecting group typically assumes a trans orientation relative to the valine α-proton, positioning the bulky tert-butyl group away from the peptide chain [31] [33]. This conformation is stabilized by favorable electrostatic interactions and reduced steric repulsion.

Hydrogen bonding patterns play a crucial role in determining the crystal structure and stability [29] [30] [33]. The carboxyl group at the carbon terminus forms intermolecular hydrogen bonds with neighboring molecules, creating extended networks that stabilize the crystal lattice [29] [33]. The amide nitrogen-hydrogen group participates in additional hydrogen bonding interactions, often forming chains or sheets of molecules connected through these interactions.

Crystallographic studies of related elastin-derived peptides containing tert-butoxycarbonyl-valine sequences provide comparative structural information [30] [31] [33]. These investigations reveal common structural motifs and packing arrangements that may be applicable to tert-butoxycarbonyl-valine-glycine-hydroxyl [30] [33]. The presence of the proline residue in some related structures introduces conformational constraints that differ from the more flexible glycine-containing sequences.

The influence of crystal packing forces on the observed conformations must be considered when interpreting crystallographic results [29] [30]. The solid-state structure may not fully represent the solution-phase conformational ensemble due to the constraints imposed by intermolecular interactions and crystal symmetry requirements [29]. Comparison with solution-phase nuclear magnetic resonance data provides a more complete picture of the conformational behavior.

Water molecules often play important roles in the crystal structures of peptides, forming hydrogen bonds that stabilize specific conformations and mediate intermolecular interactions [29] [30]. Hydrated crystal forms may exhibit different packing arrangements and conformational preferences compared to anhydrous crystals [29]. The locations and orientations of water molecules provide insights into the hydration patterns and solution-phase behavior of the compound.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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